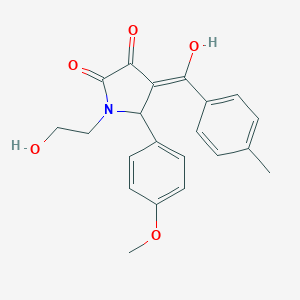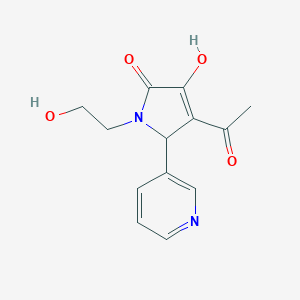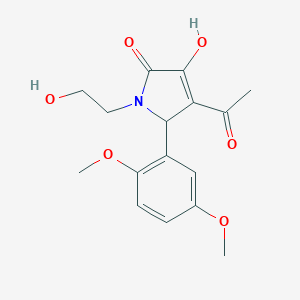![molecular formula C20H21ClN2O3 B247156 N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CpdA and belongs to the class of indole-2-carboxamides.
Mecanismo De Acción
The mechanism of action of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is involved in the regulation of various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, CpdA has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In animal models of inflammation, CpdA has been shown to reduce inflammation and oxidative stress. In addition, CpdA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other nuclear receptors. However, one limitation of using CpdA is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is to study the effects of CpdA in animal models of cancer to determine its potential as a cancer therapy. Another direction is to study the effects of CpdA in animal models of metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of CpdA and to identify potential side effects of its use.
In conclusion, N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has shown potential in various scientific research applications, including cancer research, inflammation, and immunology. The compound activates the nuclear receptor PPARδ and has various biochemical and physiological effects. While there are advantages to using CpdA in lab experiments, such as its specificity for PPARδ, there are also limitations, such as its low solubility in aqueous solutions. Future research directions include studying the effects of CpdA in animal models of cancer and metabolic diseases and elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been described in the literature. The synthesis involves the reaction of 2-chlorophenylpropylamine with 2,3-dihydro-1H-indol-2-one in the presence of acetic anhydride. The resulting intermediate is then reacted with N-acetylglycine to yield the final product.
Aplicaciones Científicas De Investigación
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and immunology. In cancer research, CpdA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CpdA has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In immunology, CpdA has been shown to modulate the immune response and has been studied for its potential use in autoimmune diseases.
Propiedades
Nombre del producto |
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
|---|---|
Fórmula molecular |
C20H21ClN2O3 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-[1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-7-5-8-15-18(22-14(2)24)20(25)23(19(13)15)11-6-12-26-17-10-4-3-9-16(17)21/h3-5,7-10,18H,6,11-12H2,1-2H3,(H,22,24) |
Clave InChI |
PGBCDIWGFUNDPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CCCOC3=CC=CC=C3Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)

![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)





![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)